Ethyl 4-(2-methylphenyl)-3-oxobutanoate
Overview
Description
Ethyl 4-(2-methylphenyl)-3-oxobutanoate is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Diverse Chemical Structures
Ethyl 4-(2-methylphenyl)-3-oxobutanoate serves as a versatile intermediate for synthesizing a wide range of chemical structures. For instance, it is used in the synthesis of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, triazines, and pyridines, through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012). Additionally, it facilitates the production of pyrazole derivatives, as demonstrated by the synthesis of Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, showcasing its role in creating compounds with potential applications in medicinal chemistry (Naveen et al., 2021).
Antimicrobial and Antioxidant Properties
Research has also explored the antimicrobial and antioxidant properties of compounds synthesized from this compound. A study on Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate revealed its potential in antimicrobial activity, underscoring the compound's relevance in developing new therapeutic agents (Kariyappa et al., 2016). Furthermore, derivatives such as 4-hydroxycoumarin have been investigated for their growth-regulating activity on plants, indicating its utility in agricultural research (Stanchev et al., 2010).
Mechanism of Action
- The primary targets of this compound are specific cellular components or molecules that it interacts with. Unfortunately, I don’t have specific information on the exact targets for “Ethyl 4-(2-methylphenyl)-3-oxobutanoate.” However, in general, understanding the targets helps us predict its effects and potential side effects .
- For “this compound,” we have limited data:
Target of Action
Pharmacokinetics (ADME)
Biochemical Analysis
Biochemical Properties
Ethyl 4-(2-methylphenyl)-3-oxobutanoate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction with cytochrome P450 can lead to the formation of reactive metabolites, which may further interact with other biomolecules, potentially leading to various biochemical effects . Additionally, this compound has been shown to bind to certain proteins, altering their function and activity.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been found to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, this compound can modulate cell signaling pathways, impacting cell proliferation, differentiation, and apoptosis. These effects are crucial in understanding the compound’s potential therapeutic applications and toxicological implications.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their activity. For instance, its interaction with cytochrome P450 can result in enzyme inhibition, affecting the metabolism of other substrates . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of degradation products that may have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have identified threshold effects, where a specific dosage range results in significant biochemical and cellular changes. Toxicological studies have also highlighted the potential for adverse effects at high doses, including hepatotoxicity and nephrotoxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . The compound’s metabolism can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its biochemical effects. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, this compound can interact with binding proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-(2-methylphenyl)-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-16-13(15)9-12(14)8-11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNACRPTDXLMJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612438 | |
Record name | Ethyl 4-(2-methylphenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63968-26-3 | |
Record name | Ethyl 4-(2-methylphenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.